molecular formula C4H7FO2 B14233698 Isopropyl fluoromethanoate CAS No. 500023-95-0

Isopropyl fluoromethanoate

Cat. No.: B14233698
CAS No.: 500023-95-0
M. Wt: 106.10 g/mol
InChI Key: PNYNRMYUWZPARE-UHFFFAOYSA-N
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Description

Isopropyl fluoromethanoate (C₄H₇FO₂) is an ester derivative characterized by a fluorine atom substituted in the methanoate group. These comparisons highlight trends in physicochemical properties, reactivity, and safety profiles, supported by authoritative sources like the EPA, EFSA, and ATSDR .

Properties

CAS No.

500023-95-0

Molecular Formula

C4H7FO2

Molecular Weight

106.10 g/mol

IUPAC Name

propan-2-yl carbonofluoridate

InChI

InChI=1S/C4H7FO2/c1-3(2)7-4(5)6/h3H,1-2H3

InChI Key

PNYNRMYUWZPARE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl fluoromethanoate can be synthesized through the esterification reaction between isopropanol and fluoromethanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isopropyl fluoromethanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isopropanol and fluoromethanoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines.

Major Products Formed

    Hydrolysis: Isopropanol and fluoromethanoic acid.

    Reduction: Isopropyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isopropyl fluoromethanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of isopropyl fluoromethanoate involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The fluorine atom in the compound can also influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Molecular Properties

The fluorine atom in isopropyl fluoromethanoate introduces significant electronegativity, distinguishing it from non-fluorinated esters. Below is a comparative analysis of key properties inferred from structural analogs and available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Data Sources
This compound C₄H₇FO₂ 106 (theoretical) Fluorinated ester N/A (inferred)
Isopropyl acetate C₅H₁₀O₂ 102.13 Ester EPA, EFSA
Isopropyl alcohol C₃H₈O 60.10 Alcohol Thermal studies
Isopropyl nitrite C₃H₇NO₂ 89.09 Nitrite ester CAS 541-42-4


Key Observations :

  • Thermal Stability : Isopropyl alcohol’s thermal properties (e.g., boiling point: ~82.6°C) are well-characterized , but fluorinated esters may exhibit lower volatility due to stronger intermolecular forces.

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